1-ethyl-1H-pyrazole-4-thiol
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Overview
Description
1-Ethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of an ethyl group at the first position and a thiol group at the fourth position of the pyrazole ring. Pyrazole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-4-thiol can be synthesized through various methodsFor example, the reaction of ethyl acetoacetate with hydrazine hydrate forms the pyrazole ring, which can then be functionalized with a thiol group using reagents such as thiourea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles or nucleophiles can be introduced using catalysts like palladium or copper.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted pyrazole derivatives with diverse functional groups.
Scientific Research Applications
1-Ethyl-1H-pyrazole-4-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-thiol: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-pyrazole-4-thiol: Contains a phenyl group, leading to different chemical and biological properties.
1-Ethyl-1H-pyrazole-3-thiol: Thiol group at the third position instead of the fourth position.
Uniqueness: 1-Ethyl-1H-pyrazole-4-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl group and the thiol group at distinct positions allows for unique interactions with molecular targets and distinct chemical behavior compared to other pyrazole derivatives .
Properties
CAS No. |
1343840-74-3 |
---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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